

Spectroscopic Profile of 3-Iodo-4-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo-4-nitroanisole**

Cat. No.: **B1333487**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Iodo-4-nitroanisole** (also known as 1-Iodo-4-methoxy-2-nitrobenzene), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed spectroscopic data (NMR, IR, MS) and the methodologies for their acquisition.

Chemical Structure and Properties

IUPAC Name: 1-Iodo-4-methoxy-2-nitrobenzene Synonyms: **3-Iodo-4-nitroanisole**, 4-Iodo-3-nitroanisole Molecular Formula: C₇H₆INO₃ Molecular Weight: 279.03 g/mol Appearance: Light yellow to brown crystalline powder. Melting Point: There are some discrepancies in the literature, with ranges reported as 61-62°C and 78-82°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below is a summary of the predicted and available NMR data for **3-Iodo-4-nitroanisole**.

¹H NMR Data

While a definitive, published high-resolution spectrum with full assignment is not readily available in public databases, the expected proton NMR spectrum can be predicted based on

the substituent effects on the aromatic ring.

¹³C NMR Data

A reference to a ¹³C NMR spectrum is available from Maybridge Chemical Company Ltd. The expected chemical shifts are based on the electronic environment of each carbon atom in the molecule.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Description
C-OCH ₃	~56	Methoxy carbon
Aromatic C	110-160	Six distinct signals are expected for the aromatic carbons due to the lack of symmetry.
C-I	Lower field aromatic C	Carbon bearing the iodine atom
C-NO ₂	Lower field aromatic C	Carbon bearing the nitro group
C-OCH ₃ (aromatic)	Higher field aromatic C	Carbon bearing the methoxy group

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3-Iodo-4-nitroanisole** is expected to show characteristic absorption bands for the nitro, ether, and aromatic C-H bonds. While a specific peak list is not widely published, a conforming spectrum is referenced by suppliers.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3100-3000	Aromatic C-H	Stretching
~2950-2850	C-H (methoxy)	Stretching
~1520 and ~1340	Nitro (NO ₂)	Asymmetric and Symmetric Stretching
~1250	Aryl-O (ether)	Asymmetric Stretching
~1020	Aryl-O (ether)	Symmetric Stretching
~800-700	C-H (aromatic)	Out-of-plane Bending
~600-500	C-I	Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **3-Iodo-4-nitroanisole** would be expected to show the molecular ion peak and several key fragment ions.

m/z	Proposed Fragment Ion
279	[M] ⁺ (Molecular Ion)
233	[M - NO ₂] ⁺
103	[C ₇ H ₄ O] ⁺

Experimental Protocols

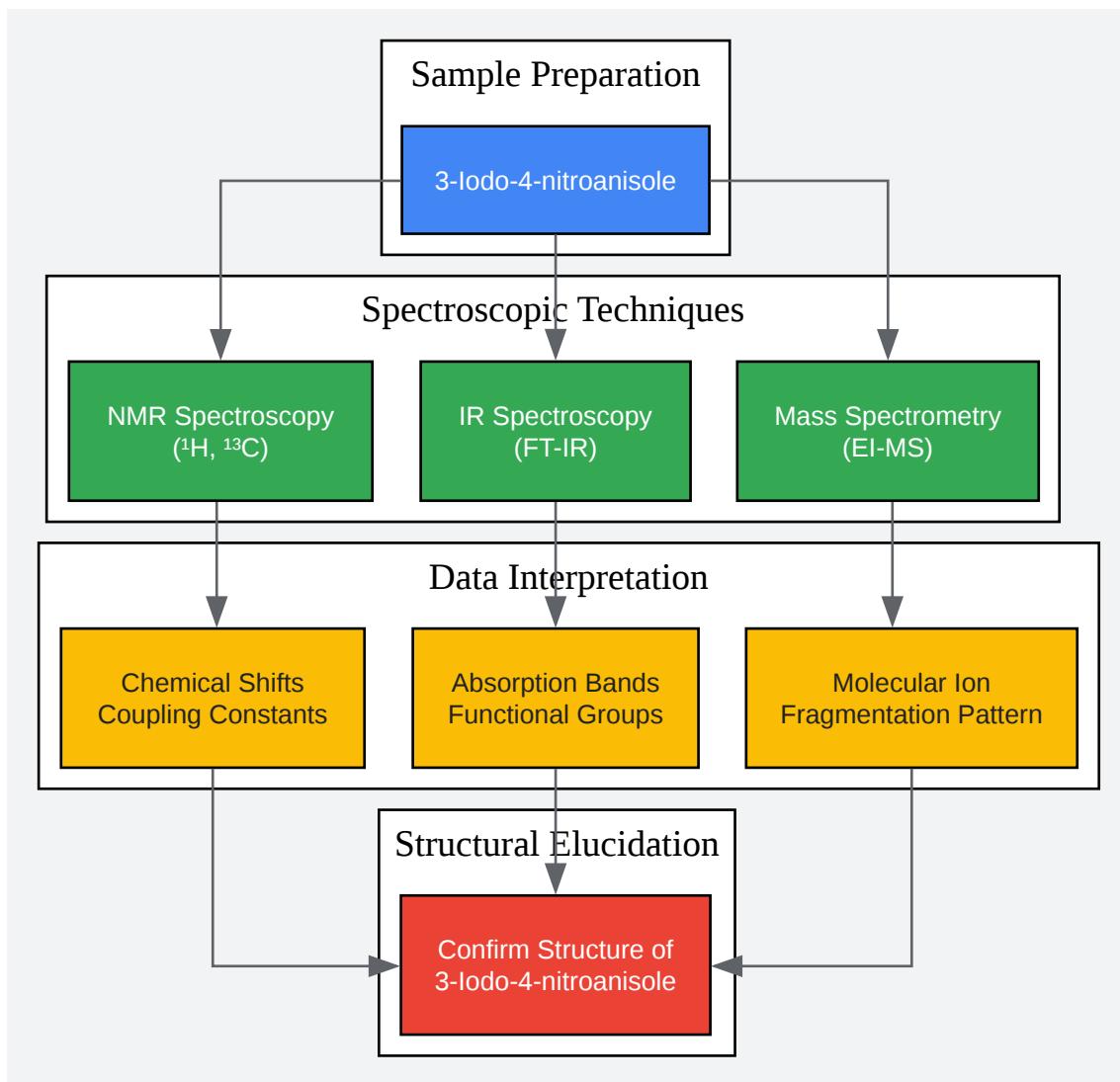
The following are general experimental protocols for the spectroscopic analysis of a solid aromatic compound like **3-Iodo-4-nitroanisole**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Iodo-4-nitroanisole** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

- ^1H NMR Acquisition: A standard one-dimensional ^1H NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)


- Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
- Sample Application: A small amount of the solid **3-Iodo-4-nitroanisole** is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal surface.
- Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound such as **3-Iodo-4-nitroanisole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Iodo-4-nitroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333487#spectroscopic-data-of-3-iodo-4-nitroanisole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com